molecular formula C11H11ClO3S B1448401 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride CAS No. 1461713-93-8

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride

Cat. No. B1448401
M. Wt: 258.72 g/mol
InChI Key: CRHZCIOFWUZRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride” is a chemical compound used in scientific research . Its diverse applications include the synthesis of pharmaceuticals and the development of organic materials. It has a CAS Number of 1461713-93-8 .


Molecular Structure Analysis

The IUPAC name for this compound is 7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride . The InChI code is 1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 . This compound has a molecular weight of 258.73 .

Scientific Research Applications

Synthesis of 1,3-Dihydroxynaphthalene

The synthesis and application of 1,3-dihydroxynaphthalene, which shares structural similarities with 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride, have been reviewed, highlighting various synthesis routes and the eco-friendly photocatalytic hydroxylation method as recommended due to its simplicity and environmental friendliness (Zhang You-lan, 2005).

Novel Synthesis of Omeprazole and Pharmaceutical Impurities

Research on novel methods for omeprazole synthesis, which involves chemically similar sulfonamide and sulfonyl chloride components, provides insights into developing proton pump inhibitors and understanding pharmaceutical impurities. This study emphasized various synthesis processes and impurities, offering a pathway for creating standard impurities for further research (S. Saini et al., 2019).

Leaching of Sulphide Minerals

The review on the leaching of chalcopyrite, galena, and sphalerite in chloride media discusses the technical feasibility and challenges associated with chloride leaching, which is relevant for understanding the reactivity and applications of sulfonamide and sulfonyl chloride in mineral processing (J. Dutrizac, 1992).

Trifluoromethylation and Chlorination

The application of trifluoromethanesulfonyl chloride in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds is reviewed, demonstrating the versatility of sulfonyl chlorides in organic synthesis, particularly in enantioselective chlorination (Hélène Chachignon et al., 2017).

Antibacterial to Antitumour Agents

This review focuses on the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and mechanism of action. It underscores the importance of the sulfonamide subunit in developing bioactive substances with potential antitumor properties (Helloana Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHZCIOFWUZRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=C2)S(=O)(=O)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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